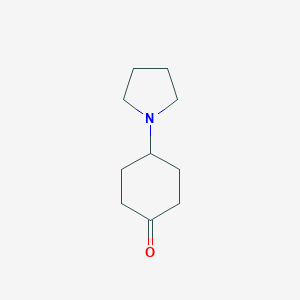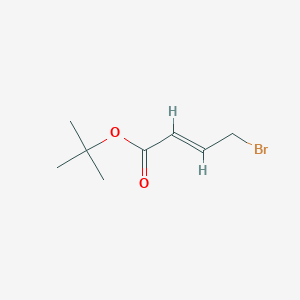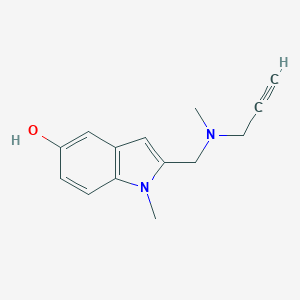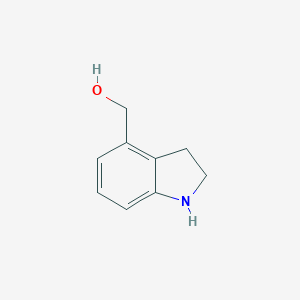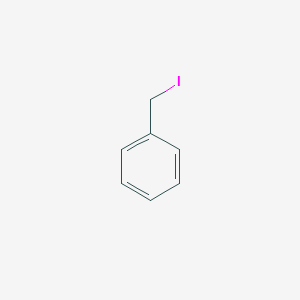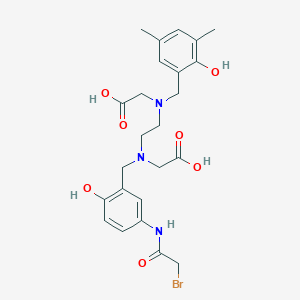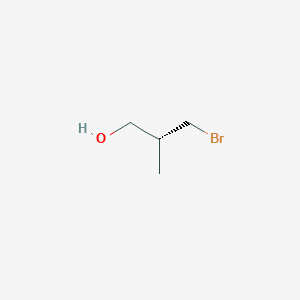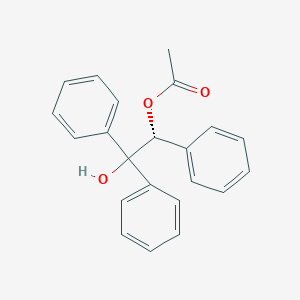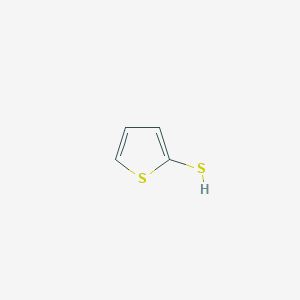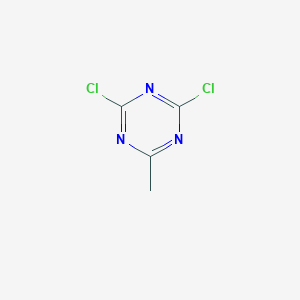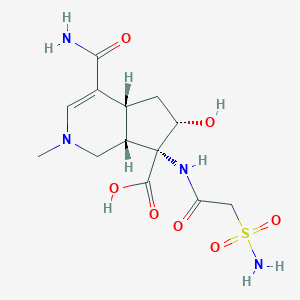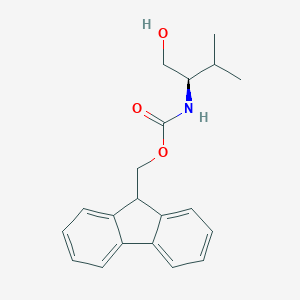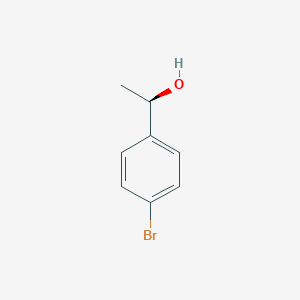
(R)-1-(4-Bromphenyl)ethanol
Übersicht
Beschreibung
(R)-1-(4-Bromophenyl)ethanol, also known as 4-bromo-1-phenylethanol, is an organic compound that belongs to the class of bromophenyl alcohols. It is a colorless liquid with a molecular formula of C8H9BrO. It is used in a variety of scientific research applications and is known for its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Polymorphismusstudien
Die Verbindung könnte in der Studie von Polymorphismus in organischen Verbindungen verwendet werden . Polymorphismus bezeichnet die Fähigkeit von Feststoffen, in zwei oder mehr Kristallstrukturen zu existieren, die unterschiedliche Anordnungen und/oder Konformationen der Moleküle im Kristallgitter aufweisen. Die verschiedenen Polymorphe einer Verbindung können signifikant unterschiedliche physikalische und chemische Eigenschaften haben .
Materialwissenschaft
„(R)-1-(4-Bromphenyl)ethanol” könnte potenziell bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Beispielsweise könnte die Verbindung verwendet werden, um Materialien mit unterschiedlichen mechanischen Eigenschaften wie Elastizität, Sprödigkeit und Plastizität zu erzeugen .
Organische Synthese
Diese Verbindung könnte als Baustein in der organischen Synthese verwendet werden. Das Bromatom in der Verbindung macht sie zu einem guten Kandidaten für verschiedene Kupplungsreaktionen, die in der Synthese komplexer organischer Moleküle weit verbreitet sind .
Pharmazeutische Forschung
„this compound” könnte potenziell in der pharmazeutischen Forschung verwendet werden. Die Verbindung könnte als Ausgangsmaterial in der Synthese neuer Medikamente verwendet werden .
Oberflächenchemie
Die Verbindung könnte in der Forschung zur Oberflächenchemie verwendet werden. Beispielsweise könnte sie verwendet werden, um die Selbstassemblierung, Ullmann-Reaktion und Pyridin-Koordination organischer Verbindungen auf Metalloberflächen zu untersuchen .
Chemische Industrie
„this compound” könnte in der chemischen Industrie als Vorläufer für die Synthese anderer Chemikalien verwendet werden .
Eigenschaften
IUPAC Name |
(1R)-1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426185 | |
| Record name | (R)-1-(4-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-78-7 | |
| Record name | (R)-1-(4-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(4-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of 1-(4-bromophenyl)ethanol affect the photochemical properties of phthalocyanines?
A1: The research paper [] demonstrates that incorporating the enantiopure (R)-1-(4-bromophenyl)ethanol as a ligand in phthalocyanine derivatives results in a higher quantum yield of reactive oxygen species (ROS) generation compared to phthalocyanines containing the (S)-enantiomer or the racemic mixture. This highlights the significant impact of chirality on the photochemical properties of these molecules. While the exact mechanism behind this difference is not fully elucidated in the paper, it suggests a potential for enantioselective photochemical reactions.
Q2: Are there any observed differences in the interaction of phthalocyanines modified with (R)-1-(4-bromophenyl)ethanol compared to other isomers with mammary MCF-7 cells?
A2: Yes, the research [] observed differences in the interaction of these modified phthalocyanines with mammary MCF-7 cells. Although the specific details of these interactions are not fully elaborated in the abstract, the researchers found variations in fluorescence microscopy and cell viability results between phthalocyanines modified with (R)-1-(4-bromophenyl)ethanol, (S)-1-(4-bromophenyl)ethanol, and the racemic mixture. This finding further emphasizes the importance of considering chirality when investigating the biological activity of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
